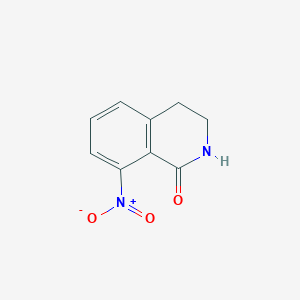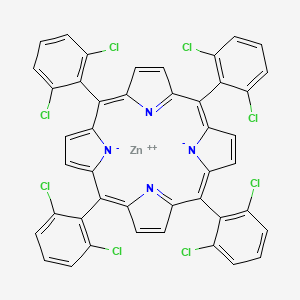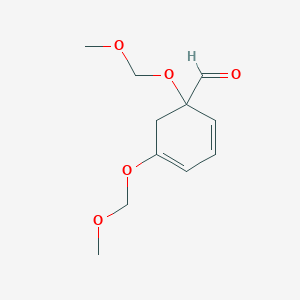
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is a chemical compound with the molecular formula C24H30Cl2NP. It is known for its role as a mitochondria-targeting probe, often used in biochemical and biomedical research. The compound is characterized by the presence of a triphenylphosphonium group, which facilitates its accumulation in the mitochondria due to the membrane potential across the mitochondrial membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with 6-bromohexylamine under specific conditions. The reaction proceeds as follows:
Step 1: Triphenylphosphine is reacted with 6-bromohexylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying chemical reactions.
Biology: Employed in the study of mitochondrial function and dynamics. It helps in tracking and imaging mitochondria in live cells.
Medicine: Investigated for its potential in targeting drugs to mitochondria, which can be beneficial in treating mitochondrial diseases and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride involves its accumulation in the mitochondria due to the membrane potential. The triphenylphosphonium group is lipophilic and positively charged, allowing it to cross the mitochondrial membrane and accumulate within the mitochondria. This accumulation facilitates the delivery of the compound or any attached molecules to the mitochondria, making it a valuable tool for mitochondrial research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is unique due to its specific structure, which allows for efficient targeting and accumulation in the mitochondria. This property makes it particularly useful in mitochondrial research and drug delivery applications .
Propriétés
Formule moléculaire |
C24H30Cl2NP |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
6-aminohexyl(triphenyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H29NP.2ClH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
Clé InChI |
DHNKJTTXTBKIJU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B12098456.png)


![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)

![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


